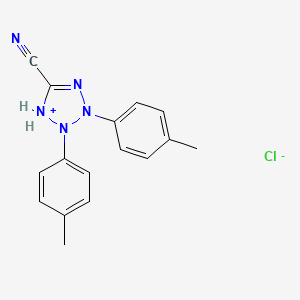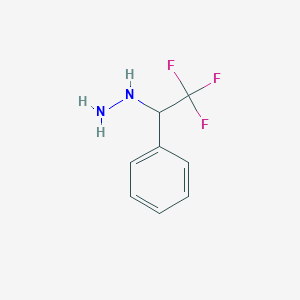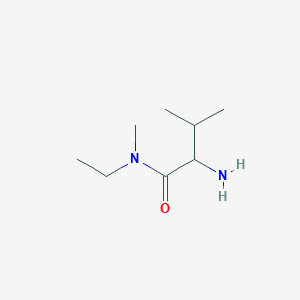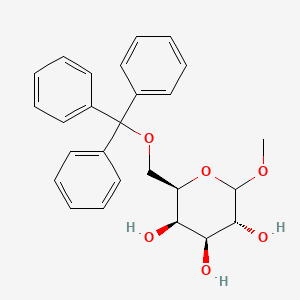
Methyl 6-O-trityl-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-O-trityl-D-galactopyranoside is a chemical compound with the molecular formula C26H28O6 and a molecular weight of 436.50 g/mol . It is a derivative of D-galactopyranoside, where the hydroxyl group at the 6th position is protected by a trityl group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-O-trityl-D-galactopyranoside can be synthesized through the tritylation of methyl D-galactopyranoside. The reaction typically involves the use of trityl chloride (triphenylmethyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-O-trityl-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group at the 6th position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Trityl Chloride: Used for the initial tritylation reaction.
Acidic Conditions: For deprotection of the trityl group.
Oxidizing Agents: Such as pyridinium chlorochromate (PCC) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the trityl group yields methyl D-galactopyranoside, while oxidation or reduction can lead to various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
Methyl 6-O-trityl-D-galactopyranoside has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Industrial Applications: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 6-O-trityl-D-galactopyranoside involves its ability to act as a protecting group for the hydroxyl group at the 6th position of D-galactopyranoside. This protection allows for selective reactions at other positions on the molecule without interference from the hydroxyl group. The trityl group can be removed under acidic conditions, revealing the free hydroxyl group for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Methyl D-galactopyranoside: The parent compound without the trityl protection.
Methyl 6-O-benzyl-D-galactopyranoside: Another derivative with a benzyl protecting group instead of a trityl group.
Uniqueness
Methyl 6-O-trityl-D-galactopyranoside is unique due to the stability and ease of removal of the trityl protecting group. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of hydroxyl groups are required .
Propiedades
Fórmula molecular |
C26H28O6 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25?/m1/s1 |
Clave InChI |
WYAMNJUPQNEGOI-VJIQZMARSA-N |
SMILES isomérico |
COC1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


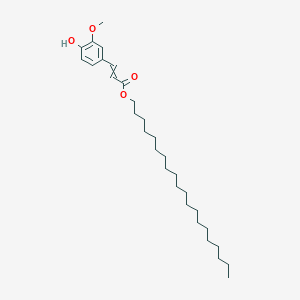
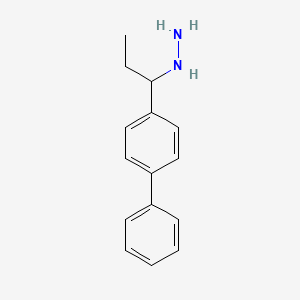
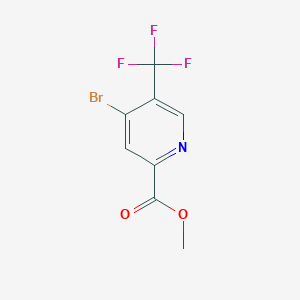

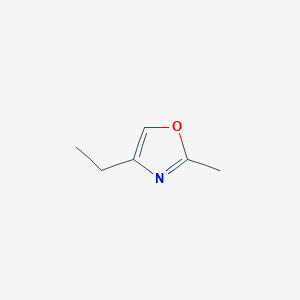
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)

